Bucinnazine, 2-methyl
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Overview
Description
It is one of the most potent compounds among a series of piperazine-amides first synthesized and reported in Japan in the 1970s . Bucinnazine has analgesic potency comparable to that of morphine but with a relatively higher therapeutic index . The compound is primarily a μ-opioid receptor agonist, which contributes to its analgesic effects .
Preparation Methods
Bucinnazine and its analog, 2-methyl bucinnazine, are synthesized through a series of chemical reactions involving piperazine derivatives . The synthetic route typically involves the reaction of piperazine with cinnamyl chloride to form 1-butyryl-4-cinnamylpiperazine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for bucinnazine involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bucinnazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bucinnazine can lead to the formation of corresponding ketones and carboxylic acids .
Scientific Research Applications
Bucinnazine has been extensively studied for its analgesic properties and potential use in pain management . In addition to its use in medicine, bucinnazine has applications in chemistry and biology as a research tool to study opioid receptors and their interactions . The compound’s ability to selectively bind to μ-opioid receptors makes it valuable for investigating the mechanisms of opioid analgesia and developing new analgesic drugs . In industry, bucinnazine and its derivatives are used in the synthesis of other piperazine-based compounds with potential therapeutic applications .
Mechanism of Action
Bucinnazine exerts its effects primarily through its action as a μ-opioid receptor agonist . By binding to these receptors, bucinnazine activates intracellular signaling pathways that result in analgesia and pain relief . The compound’s selectivity for μ-opioid receptors over other opioid receptors, such as δ and κ, contributes to its unique pharmacological profile . The activation of μ-opioid receptors leads to the inhibition of neurotransmitter release and modulation of pain perception in the central nervous system .
Comparison with Similar Compounds
Bucinnazine is part of a series of piperazine-amides that include other relevant compounds such as MT-45, AD-1211, and 2-methyl-AP-237 . These compounds share structural similarities but differ in their pharmacological properties and receptor selectivity . For example, MT-45 and AD-1211 also act on opioid receptors but have different affinities and efficacies compared to bucinnazine . The unique aspect of bucinnazine is its relatively higher therapeutic index and selectivity for μ-opioid receptors, which distinguishes it from other similar compounds .
Properties
CAS No. |
98608-61-8 |
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Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H26N2O/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17/h4-7,9-11,16H,3,8,12-15H2,1-2H3/b11-7+ |
InChI Key |
CRSFXYZFNAFVFC-YRNVUSSQSA-N |
Isomeric SMILES |
CCCC(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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